molecular formula C6H5BrN4 B1528374 6-Bromoimidazo[1,2-a]pyrazin-2-amine CAS No. 1103861-38-6

6-Bromoimidazo[1,2-a]pyrazin-2-amine

Cat. No. B1528374
CAS RN: 1103861-38-6
M. Wt: 213.03 g/mol
InChI Key: HDHWDOMFULLEJI-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyrazin-2-amine is a chemical compound with the CAS Number: 1103861-38-6 . It has a molecular weight of 213.04 . The compound is typically stored at room temperature and is available in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrN4/c7-4-2-11-3-5(8)10-6(11)1-9-4/h1-3H,8H2 . This indicates the presence of a bromine atom, four nitrogen atoms, and a pyrazine ring in the structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 213.04 . The compound’s InChI code is 1S/C6H5BrN4/c7-4-2-11-3-5(8)10-6(11)1-9-4/h1-3H,8H2 .

Scientific Research Applications

Green Synthesis and Antimicrobial Activity

Researchers have explored the synthesis of novel compounds derived from 6-Bromoimidazo[1,2-a]pyrazin-2-amine, showcasing their potential in antimicrobial applications. For instance, a study detailed the green synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, demonstrating significant antimicrobial activity against various pathogens (B. Jyothi & N. Madhavi, 2019).

Industrial Process Development

The development of industrial processes based on the Groebke–Blackburn–Bienaymé reaction for the efficient preparation of 3-aminoimidazo[1,2-a]pyrazines highlights the compound's significance in pharmaceutical manufacturing (M. Baenziger, Estelle Durantie, & C. Mathes, 2017).

Divergent Synthesis and Cytotoxicity

Another research avenue includes the divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines, leading to the discovery of compounds with potential cytotoxic and antimicrobial properties. This underscores the versatility of this compound derivatives in developing new therapeutic agents (Denis S Ermolat'ev & E. V. Van der Eycken, 2008).

Antiproliferative Agents

The utility of related compounds in synthesizing potential antiproliferative agents further illustrates the compound's importance in cancer research. Coumarin derivatives, for example, have shown promising antitumor activity against liver carcinoma cancer cell lines (S. M. Gomha, Yasser H. Zaki, & A. Abdelhamid, 2015).

Molecular Hybrids and Biological Evaluation

Research into molecular hybrids integrating benzimidazole and pyrazole motifs has led to compounds with high anti-inflammatory activity and potential anticancer potency. These studies emphasize the role of this compound derivatives in designing new biological agents (Ramar Sivaramakarthikeyan et al., 2020).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-11-3-5(8)10-6(11)1-9-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHWDOMFULLEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(N=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1103861-38-6
Record name 6-bromoimidazo[1,2-a]pyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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